10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
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Overview
Description
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride: is a complex organic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the condensation of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde . This reaction is facilitated by the use of butyllithium (BuLi) in tetrahydrofuran (THF) . The resulting intermediate is then treated with acetic anhydride in pyridine to yield the corresponding acetoxy derivative. Subsequent elimination of acetic acid in hot toluene gives the methylene derivative, which is hydrogenated with hydrogen gas (H2) over palladium on carbon (Pd/C) in a mixture of DMF (dimethylformamide) and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Additionally, safety measures would be implemented to handle reactive chemicals and byproducts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carbonyl compounds .
Reduction: : Production of alcohols .
Substitution: : Generation of halogenated or hydroxylated derivatives .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes in biological systems, leading to modulation of cellular processes. The exact mechanism would depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the imidazole ring and the pyridoindole core . Similar compounds include imidazole derivatives and other pyridoindoles , which may have different substituents or functional groups. These differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
Imidazole derivatives: : Various compounds containing the imidazole ring.
Pyridoindoles: : Other members of the pyridoindole family with different substituents.
Properties
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFYJWUPWZYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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